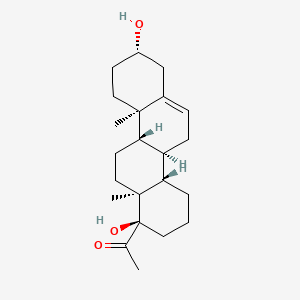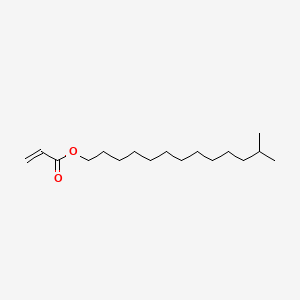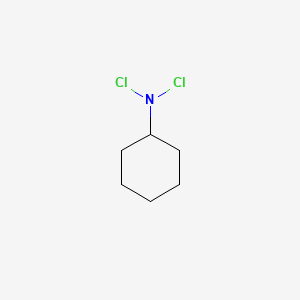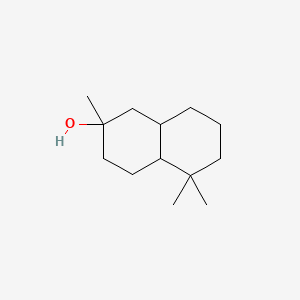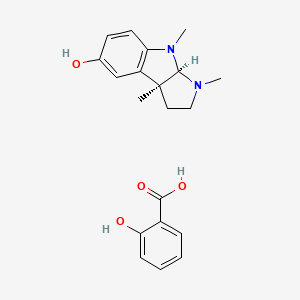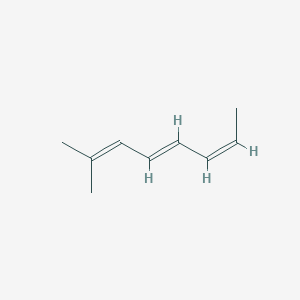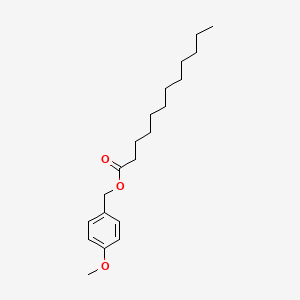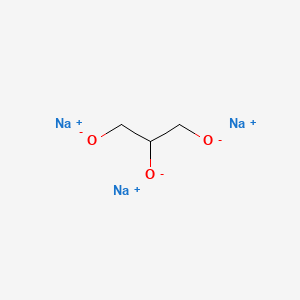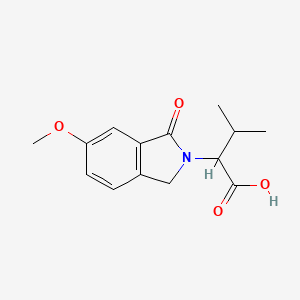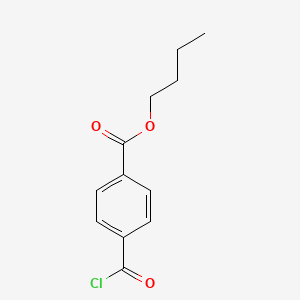
Benzoic acid, 4-(chlorocarbonyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(chlorocarbonyl)-, butyl ester: is an organic compound with the molecular formula C12H13ClO3 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl ester group and a chlorocarbonyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare benzoic acid, 4-(chlorocarbonyl)-, butyl ester involves the esterification of 4-chlorocarbonylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
Acyl Chloride Method: Another method involves the reaction of 4-chlorocarbonylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with butanol to form the ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base to neutralize the byproduct HCl.
Major Products:
Hydrolysis: 4-chlorocarbonylbenzoic acid and butanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(chlorocarbonyl)-, butyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It serves as a model compound in studies of ester hydrolysis and substitution reactions, providing insights into reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(chlorocarbonyl)-, butyl ester primarily involves its reactivity as an ester and an acyl chloride derivative. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding carboxylic acid and alcohol . In substitution reactions, the chlorocarbonyl group undergoes nucleophilic attack, resulting in the replacement of the chlorine atom with the nucleophile .
Comparison with Similar Compounds
- Benzoic acid, 4-(chlorocarbonyl)-, methyl ester
- Benzoic acid, 4-(chlorocarbonyl)-, ethyl ester
- Benzoic acid, 4-(chlorocarbonyl)-, propyl ester
Comparison:
- Reactivity: The reactivity of these compounds in hydrolysis and substitution reactions is similar, as they all contain the ester and chlorocarbonyl functional groups. the length of the alkyl chain (methyl, ethyl, propyl, butyl) can influence the solubility and boiling points of the compounds .
- Applications: While all these compounds can be used in organic synthesis, the specific choice of ester may depend on the desired properties of the final product, such as solubility and volatility.
Properties
CAS No. |
39853-28-6 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
butyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3 |
InChI Key |
MBSCJTDAFDNXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)

